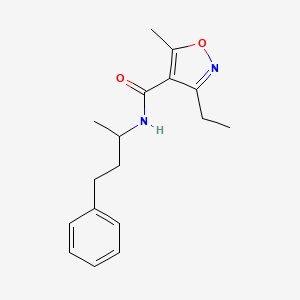![molecular formula C20H16FN3OS B4724955 (2Z)-2-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4724955.png)
(2Z)-2-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Vue d'ensemble
Description
(2Z)-2-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: is a complex organic compound characterized by its unique structure, which includes a thiazolo[3,2-a]benzimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]benzimidazole core, followed by the introduction of the 3-fluoro-4-(pyrrolidin-1-yl)benzylidene moiety. Common reagents used in these reactions include fluorinating agents, pyrrolidine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to a more saturated form.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Saturated benzylidene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in the development of new materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study the interactions of thiazolo[3,2-a]benzimidazole derivatives with biological targets. Its fluorine atom can serve as a marker in imaging studies.
Medicine: Potential medicinal applications include its use as a lead compound in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure could contribute to the performance of these materials in various applications.
Mécanisme D'action
The mechanism of action of (2Z)-2-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The fluorine atom and the thiazolo[3,2-a]benzimidazole core are likely to play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Thiazolo[3,2-a]benzimidazole derivatives: These compounds share the core structure and may exhibit similar biological activities.
Fluorinated benzylidene derivatives: Compounds with similar fluorinated benzylidene moieties can be compared in terms of their reactivity and applications.
Uniqueness: The combination of the thiazolo[3,2-a]benzimidazole core with the 3-fluoro-4-(pyrrolidin-1-yl)benzylidene moiety makes this compound unique. This specific structure may confer distinct properties, such as enhanced binding affinity to certain biological targets or unique electronic properties, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
(2Z)-2-[(3-fluoro-4-pyrrolidin-1-ylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c21-14-11-13(7-8-16(14)23-9-3-4-10-23)12-18-19(25)24-17-6-2-1-5-15(17)22-20(24)26-18/h1-2,5-8,11-12H,3-4,9-10H2/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZLUCFBTYEHOM-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=C(C=C(C=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[2-(4-CHLOROPHENYL)CYCLOPROPYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE](/img/structure/B4724872.png)

![3-[(3-Butyl-2,6-dimethylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B4724885.png)
![2-chloro-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]benzohydrazide](/img/structure/B4724889.png)
![1-(4-Acetylphenyl)-3-[1-(3,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4724890.png)

![1-[(3-fluorophenyl)carbonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide](/img/structure/B4724903.png)

![2-PROPYNYL [2-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL] SULFIDE](/img/structure/B4724918.png)
![5-[4-(allyloxy)benzylidene]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4724922.png)




